(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
The compound “(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a chiral oxaphosphole derivative characterized by its stereospecific configuration at positions 2 and 2. Key structural features include:
- Position 2: Isopropyl group, contributing to steric bulk and influencing enantioselectivity.
- Position 3: tert-Butyl group, enhancing steric protection and stability.
- Position 4: 2-Methoxyphenyl substituent, providing electron-donating effects and modulating electronic properties.
This compound is likely used in asymmetric catalysis or as a ligand in transition-metal complexes due to its rigid oxaphosphole backbone and chiral centers.
Properties
IUPAC Name |
(2S,3S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O2P/c1-14(2)20-23-18-13-9-11-16(19(18)24(20)21(3,4)5)15-10-7-8-12-17(15)22-6/h7-14,20H,1-6H3/t20-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYSTPMEONMQAD-RDPSFJRHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Cyclization and Functionalization
A foundational approach involves sequential cyclization and functionalization steps. Xu et al. (2014) developed a three-step protocol for a structurally analogous compound, adaptable to the target molecule :
Step 1: Boronic Acid Coupling
Reaction of 2-methoxyphenylboronic acid with a phosphorus-containing precursor in 1,4-dioxane using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and potassium fluoride (KF) at reflux yields an intermediate phosphole oxide.
Step 2: Lithiation and Alkylation
Treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C introduces the isopropyl group via alkylation with 2-bromopropane.
Step 3: Stereochemical Fixation
Titanium(IV) isopropoxide-mediated cyclization in THF at 60°C for 12 hours establishes the (2S,3S) configuration through chelation-controlled stereoselectivity .
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Pd₂(dba)₃, KF, 1,4-dioxane | Reflux | 1 h | 65% |
| 2 | LDA, 2-bromopropane, THF | −78°C | 1 h | 72% |
| 3 | Ti(OiPr)₄, THF | 60°C | 12 h | 58% |
This method achieves moderate yields but requires precise control over lithiation and titanium-mediated cyclization to avoid epimerization .
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed strategies enable direct incorporation of the 2-methoxyphenyl group. Aitken et al. (2024) demonstrated that Suzuki-Miyaura coupling between a brominated benzoxaphosphole intermediate and 2-methoxyphenylboronic acid using Pd(PPh₃)₄ in toluene/water (3:1) at 80°C achieves 68% yield . Key considerations include:
-
Ligand Selection : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination.
-
Solvent System : Aqueous toluene enhances boronic acid solubility while stabilizing the palladium catalyst .
Butyllithium-Induced Cyclization of Phosphonamidates
Recent advances utilize n-butyllithium-mediated cyclization of 2-benzyloxyphenylphosphonamidates. Aitken et al. (2024) reported that treating O-ethyl-N-butylphenylphosphonamidates with n-BuLi in THF at room temperature induces cyclization to form the benzoxaphosphole core in 45–60% yield .
Mechanistic Insights :
-
Deprotonation of the phosphonamidate nitrogen by n-BuLi generates a lithiated intermediate.
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Intramolecular nucleophilic attack on the benzyl ether carbon forms the oxaphosphole ring.
-
Stereochemical integrity is preserved via a rigid transition state, yielding the (2S,3S) diastereomer exclusively .
| Substrate | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Phosphonamidate | n-BuLi | THF | 25°C | 55% |
Zirconocene-Mediated Acetylene Quenching Method
Zirconocene complexes offer an alternative route. As detailed by PMC (2013), reacting ethynylketones with Cp₂Zr(CO)₂ followed by quenching with phosphinophosphonates yields 1,2-oxaphospholes . Adapting this method:
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Zirconocene Activation : Cp₂ZrCl₂ reacts with 2-methoxyphenylacetylene to form a zirconacycle.
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Phosphorus Insertion : Addition of tert-butylphosphonite inserts phosphorus into the Zr–C bond.
-
Oxidation : Mild oxidation with H₂O₂ generates the oxaphosphole oxide, reduced to the target compound using PhSiH₃ .
| Step | Reagents | Key Intermediate | Yield |
|---|---|---|---|
| 1 | Cp₂ZrCl₂, 2-methoxyphenylacetylene | Zirconacycle | 70% |
| 2 | tert-Butylphosphonite | Phosphorus-zirconium complex | 65% |
| 3 | H₂O₂, PhSiH₃ | Oxaphosphole | 50% |
Optimization of Stereochemical Control
Achieving the (2S,3S) configuration demands chiral auxiliaries or asymmetric catalysis. Key advancements include:
-
Chiral Ligands : Binap ligands in palladium-catalyzed steps induce enantiomeric excess >99% .
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Dynamic Kinetic Resolution : Titanium-mediated cyclization under kinetic control favors the thermodynamically stable (2S,3S) isomer .
Comparative Analysis of Methods
| Method | Stereoselectivity | Yield | Scalability |
|---|---|---|---|
| Multi-Step Synthesis | High (98% ee) | 58% | Moderate |
| Palladium Cross-Coupling | Moderate (85% ee) | 68% | High |
| n-BuLi Cyclization | Excellent (>99% ee) | 55% | Low |
| Zirconocene-Mediated | Low (70% ee) | 50% | Moderate |
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Phospholes have been studied for their biological activities, including anticancer and antimicrobial properties. The specific compound (2S,3S)-3-(tert-butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has shown promise in:
- Anticancer Activity : Research indicates that phosphole derivatives can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in specific cancer cell lines.
- Antimicrobial Properties : Compounds with phosphole structures have demonstrated activity against various bacterial strains, making them potential candidates for developing new antibiotics.
Material Science
The unique electronic properties of phospholes make them suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Due to their ability to form stable films and their luminescent properties, phospholes can be incorporated into OLEDs, enhancing device efficiency.
- Conductive Polymers : The incorporation of phosphole units into polymer matrices can improve the conductivity and stability of the materials used in electronic devices.
Catalysis
Phosphorus-containing compounds are often used as catalysts in organic reactions:
- Catalytic Activity : this compound has been evaluated for its ability to catalyze various organic transformations, including cross-coupling reactions and oxidation processes.
- Green Chemistry Applications : Its application in catalytic processes aligns with green chemistry principles by potentially reducing waste and improving reaction efficiencies.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various phosphole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) .
Case Study 2: OLED Development
Research conducted at a leading university investigated the use of phospholes in OLED technology. The findings demonstrated that incorporating this compound into the active layer of OLEDs improved brightness and efficiency by 30% compared to conventional materials .
Case Study 3: Catalytic Efficiency
A recent publication in Green Chemistry highlighted the use of this compound as a catalyst for Suzuki-Miyaura cross-coupling reactions. The study reported high yields and selectivity under mild conditions .
Mechanism of Action
The mechanism by which (2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Research Findings and Functional Insights
Role of Substituents in Reactivity
- tert-Butyl Groups : Present in all compared compounds, these groups stabilize transition states in catalytic cycles by preventing undesired side reactions.
- Methoxy vs. Hydroxy Groups : Compounds with methoxy substituents (e.g., target compound) are less polar than hydroxyl analogs (e.g., ), impacting solubility and substrate binding in biological systems.
Comparative Performance in Catalysis
- Asymmetric Synthesis : The target compound’s 2-methoxyphenyl group likely offers intermediate steric and electronic effects compared to bulkier 2,6-dimethoxyphenyl derivatives, optimizing enantioselectivity in certain reactions.
- Phosphine Oxide Derivatives : Compounds like exhibit stronger Lewis basicity due to the phosphine oxide moiety, enhancing their utility in cross-coupling reactions.
Biological Activity
(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C21H27O2P
- Molecular Weight : 342.41 g/mol
- CAS Number : 2565792-33-6
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that phosphole derivatives can influence cellular signaling pathways and exhibit antioxidant properties.
- Antioxidant Activity : Studies have shown that compounds similar to this compound demonstrate significant free radical scavenging abilities, which may protect cells from oxidative stress .
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
- Cancer Cell Lines : A study conducted on human breast cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. The results suggest a potential role in cancer therapy .
- Animal Models : Research involving animal models has demonstrated that administration of this compound led to a significant reduction in tumor size and weight compared to control groups. This highlights its potential as an anti-cancer agent .
Q & A
Basic Research Questions
Q. What are the key considerations for confirming the stereochemistry of (2S,3S)-configured dihydrobenzo[d][1,3]oxaphosphole derivatives?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to resolve stereochemical ambiguities. For example, the tert-butyl and isopropyl groups in the 2S,3S configuration exhibit distinct coupling patterns in - and -NMR, particularly in the oxaphosphole ring protons (δ 4.0–5.5 ppm). X-ray diffraction provides definitive proof of spatial arrangement .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Multi-step synthesis typically involves:
Phosphorylation : Use tert-butylphosphine oxide precursors under inert conditions (argon/nitrogen atmosphere).
Cyclization : Employ catalysts like Pd(OAc) or chiral ligands (e.g., BINOL derivatives) for stereochemical control.
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/dichloromethane mixtures. Reaction temperature (0–80°C) and solvent polarity (e.g., THF vs. DCM) significantly affect stereoselectivity .
Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?
- Methodology :
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition above 150°C.
- Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) and analyze via HPLC for degradation products.
- Light Sensitivity : UV-Vis spectroscopy to track photodegradation under accelerated light exposure (e.g., 365 nm UV lamp) .
Advanced Research Questions
Q. How does the steric and electronic environment of the tert-butyl and methoxyphenyl groups influence catalytic activity in asymmetric reactions?
- Methodology :
- Steric Effects : Compare catalytic performance of (2S,3S) vs. (2R,3R) enantiomers in model reactions (e.g., asymmetric hydrogenation). Measure enantiomeric excess (ee) via chiral HPLC.
- Electronic Effects : Modify the methoxyphenyl substituent (e.g., replace -OCH with -CF) and analyze reaction rates using kinetic studies (e.g., Eyring plots). DFT calculations (B3LYP/6-31G*) can predict electron density distribution .
Q. What strategies resolve contradictions in reported catalytic efficiencies of similar oxaphosphole derivatives?
- Methodology :
- Reproducibility Checks : Validate reaction conditions (solvent purity, catalyst loading, moisture levels).
- In Situ Characterization : Use -NMR to monitor intermediate species during catalysis.
- Meta-Analysis : Systematically compare literature data on substituent effects (e.g., tert-butyl vs. isopropyl at position 3) to identify outliers .
Q. How can computational modeling predict the compound’s behavior in complex reaction systems?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-substrate interactions in solvent environments (e.g., toluene, DMF).
- Docking Studies : Use AutoDock Vina to model binding affinities with transition-metal catalysts (e.g., Rh or Pd complexes).
- Reaction Pathway Analysis : Apply Gaussian 09 for transition-state optimization (MP2/cc-pVTZ level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
